(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride
Description
Historical Context and Development
The development of (5-(ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride emerged from the broader historical evolution of pyridine chemistry, which has been a cornerstone of heterocyclic research for over a century. The systematic exploration of pyridine derivatives gained momentum in the early 20th century when researchers began recognizing the unique properties of nitrogen-containing heterocycles. The specific sulfonylation of pyridine rings represents a more recent advancement, with significant progress occurring in the past few decades as synthetic methodologies became more sophisticated.
The synthetic approach to ethylsulfonyl-substituted pyridines has been particularly influenced by advances in regioselective functionalization techniques. Research has shown that the direct regioselective carbon-hydrogen functionalization of simple, unfunctionalized pyridines has been considered a long-standing challenge in heterocyclic chemistry. The development of novel protocols for carbon-4 selective sulfonylation of pyridines via triflic anhydride activation has provided new pathways for synthesizing compounds like (5-(ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride.
The emergence of this specific compound can be traced to investigations into polyheterosubstituted anilines and their pyridine analogs. Historical research has demonstrated that compounds containing ethylsulfonyl functionalities possess enhanced metabolic stability compared to their methylsulfonyl analogs, as evidenced in plasma stability assays. This discovery has driven the development of ethylsulfonyl-containing compounds as more robust alternatives for research applications.
The systematic synthesis of methanamine-substituted pyridines has evolved through various methodological approaches. Research has indicated that 2-pyridinemethanamine derivatives can serve as nitrogen sources in copper-catalyzed carbon-nitrogen bond cleavage reactions, providing new synthetic routes to complex heterocyclic compounds. These methodological advances have facilitated the preparation of highly functionalized pyridine derivatives that would have been challenging to synthesize using traditional approaches.
Significance in Chemical Research
The significance of (5-(ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride in chemical research extends across multiple domains of investigation, reflecting the compound's versatility as both a synthetic building block and a research subject. The pyridine scaffold has been recognized as one of the most extensively applied frameworks for drug design and synthesis, with hundreds of compounds containing pyridine scaffolds listed as therapeutic agents. This broad applicability has positioned compounds like (5-(ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride as valuable tools for advancing medicinal chemistry research.
The compound's research significance is particularly evident in its role as a synthetic intermediate for developing biologically active molecules. Studies have shown that pyridine derivatives bearing poor basicity generally improve water solubility in pharmaceutically potential molecules, leading to the discovery of numerous broad-spectrum therapeutic agents. The specific structural features of (5-(ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride, including its ethylsulfonyl and methanamine substituents, contribute to its unique pharmacological profile and synthetic utility.
Research investigations have demonstrated that ethylsulfonyl-containing pyridine derivatives exhibit enhanced interactions with biological targets. The ethylsulfonyl group introduces electronegativity and steric bulk, enhancing interactions with biological targets, while the methanamine group provides a primary amine for potential hydrogen bonding or salt formation. These structural characteristics make the compound particularly valuable for structure-activity relationship studies and lead compound optimization.
The compound has also gained recognition for its role in advancing synthetic methodology development. Research has shown that pyridine-containing compounds can participate in novel carbon-nitrogen bond cleavage reactions under copper catalysis, providing new synthetic pathways for accessing complex molecular architectures. The availability of (5-(ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride as a well-characterized starting material has facilitated these methodological studies and contributed to the expansion of synthetic organic chemistry toolboxes.
Furthermore, the compound serves as a model system for investigating the effects of multiple substitution patterns on pyridine reactivity. The combination of electron-withdrawing ethylsulfonyl and electron-donating methanamine groups creates unique electronic environments that influence the compound's chemical behavior and reactivity patterns, making it an ideal subject for fundamental studies of heterocyclic chemistry.
Structural Classification and Nomenclature
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride belongs to the chemical class of substituted pyridines, specifically categorized as a polyheterosubstituted pyridine derivative containing both sulfonyl and amine functionalities. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base structure being pyridine numbered according to standard heterocyclic numbering systems.
The molecular structure can be precisely described through multiple nomenclature systems. The International Union of Pure and Applied Chemistry name, (5-(ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride, systematically describes each structural component. The compound's International Chemical Identifier code, 1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-7(5-9)10-6-8;/h3-4,6H,2,5,9H2,1H3;1H, provides a unique structural representation that enables unambiguous identification.
The compound's structural classification encompasses several important chemical categories. As a pyridine derivative, it belongs to the six-membered heteroaromatic family, characterized by the presence of a nitrogen atom in the ring structure. The presence of the ethylsulfonyl group classifies it as an organosulfur compound, specifically a sulfone derivative. The methanamine substituent places it in the category of primary amines, while the hydrochloride salt form classifies it as an organic halide salt.
| Structural Parameter | Specification |
|---|---|
| Molecular Formula | C₈H₁₃ClN₂O₂S |
| Molecular Weight | 236.72 g/mol |
| International Chemical Identifier Key | SZDGIZIMSMYWAV-UHFFFAOYSA-N |
| Canonical Simplified Molecular Input Line Entry System | Cl.CCS(=O)(=O)C1=CN=C(CN)C=C1 |
| Chemical Abstracts Service Number | 1637311-15-9 |
| Melting Point Database Locator Number | MFCD29049842 |
The compound's structural features include a pyridine ring substituted at the 2-position with a methanamine group and at the 5-position with an ethylsulfonyl group. The methanamine substituent consists of a methylene bridge connecting the pyridine ring to a primary amine group, while the ethylsulfonyl group comprises an ethyl chain attached to a sulfonyl functionality. The hydrochloride salt formation involves protonation of the primary amine group by hydrochloric acid, resulting in the formation of an ammonium chloride salt.
The stereochemical considerations for this compound are relatively straightforward due to the absence of chiral centers in the molecular structure. The planar nature of the pyridine ring system and the achiral substituents result in a compound with no stereoisomers. The conformational flexibility is primarily limited to rotation around the carbon-carbon and carbon-sulfur bonds in the ethylsulfonyl substituent and the carbon-carbon bond in the methanamine group.
Properties
IUPAC Name |
(5-ethylsulfonylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-7(5-9)10-6-8;/h3-4,6H,2,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDGIZIMSMYWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
The synthesis of (5-(ethylsulfonyl)pyrimidin-2-yl)methanamine hydrochloride typically involves a nucleophilic substitution reaction. Here is a general approach:
- Starting Materials : Pyrimidine derivatives and ethylsulfonyl chloride are used as starting materials.
- Reaction Conditions : The reaction involves nucleophilic substitution, where the pyrimidine derivative reacts with ethylsulfonyl chloride to introduce the ethylsulfonyl group.
- Amination Step : Following the introduction of the ethylsulfonyl group, an amination step is performed to introduce the methanamine group.
For (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride , a similar approach would be expected, involving the reaction of a pyridine derivative with ethylsulfonyl chloride followed by amination.
Analysis of Synthesis Steps
| Step | Description | Reagents | Conditions |
|---|---|---|---|
| 1. Sulfonylation | Pyridine derivative reacts with ethylsulfonyl chloride to introduce the ethylsulfonyl group. | Pyridine derivative, ethylsulfonyl chloride | Typically involves a base like triethylamine or pyridine. |
| 2. Amination | Introduction of the methanamine group. | Aminating agent (e.g., ammonia or an amine) | Conditions may vary depending on the aminating agent. |
While specific biological activity data for (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride is not available, pyridine and pyrimidine derivatives are known for their diverse biological activities. The introduction of sulfonyl groups can enhance these properties by modifying the compound's pharmacokinetics and interaction with biological targets.
Chemical Reactions Analysis
Types of Reactions
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives .
Scientific Research Applications
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Used in biochemical assays and as a probe in molecular biology research.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Sulfonyl Group Modifications
- (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride (CAS: N/A):
Replacing the ethylsulfonyl group with methylsulfonyl reduces steric bulk and lipophilicity. This analog has a molecular formula of C₇H₁₂Cl₂N₂O₂S (MW: ~259.2 g/mol). Such modifications may alter receptor binding in pesticidal applications . - Molecular weight: 238 g/mol . (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride (CAS: 1257535-41-3): Chlorine offers a balance of electronegativity and steric effects, influencing solubility and stability .
Heterocyclic Modifications
- [5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine hydrochloride (CAS: 1803581-13-6): Incorporation of a triazole ring introduces additional hydrogen-bonding sites, which may enhance biological activity in drug discovery .
- (5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride (CAS: 1956335-59-3): The thiadiazole moiety increases aromaticity and thermal stability, suited for high-temperature synthesis .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility Trends |
|---|---|---|---|---|
| Target Compound | C₈H₁₄Cl₂N₂O₂S | 273.18 | 5-Ethylsulfonyl | Moderate in polar solvents |
| 5-Methylsulfonyl analog | C₇H₁₂Cl₂N₂O₂S | ~259.2 | 5-Methylsulfonyl | Higher aqueous solubility |
| 5-Bromo-3-methyl analog | C₇H₁₀BrClN₂ | 238 | 5-Bromo, 3-methyl | Low (non-polar solvents) |
| Triazole-containing analog | C₈H₁₀ClN₅ | 207.64 | 5-Triazole | Moderate (DMF/DMSO) |
Key Observations :
Key Observations :
- The ethylsulfonyl group correlates with higher toxicity (e.g., respiratory irritation) compared to non-sulfonated analogs .
- Fluorinated derivatives () show improved safety profiles, making them preferable in pharmaceutical synthesis.
Biological Activity
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an ethylsulfonyl group and a methanamine moiety. Its molecular formula is with a molecular weight of approximately 192.25 g/mol.
Biological Activities
Research indicates that (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties, potentially effective against a range of bacterial strains.
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
The biological activity of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride may be attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the ethylsulfonyl group enhances its binding affinity, potentially leading to increased potency in biological assays.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating significant antibacterial effects compared to control agents.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 64 Escherichia coli 128 Pseudomonas aeruginosa 32 -
Anticancer Activity : In vitro assays on human cancer cell lines showed that treatment with (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride resulted in a dose-dependent decrease in cell viability.
Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 20 - Mechanistic Insights : Further investigations into the compound's mechanism revealed that it induces apoptosis via the activation of caspase pathways, as evidenced by increased levels of cleaved caspase-3 in treated cells.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride. Early findings suggest:
- Absorption : The compound shows good solubility at physiological pH.
- Distribution : Preliminary data indicate moderate plasma protein binding (~50%).
- Metabolism : Initial metabolic stability tests suggest that the compound is metabolized primarily through liver enzymes.
Toxicity Profile
Toxicological assessments reveal that while (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride exhibits promising therapeutic effects, it also presents potential toxicity concerns. In vitro cytotoxicity assays indicate that higher concentrations may lead to significant cytotoxicity in non-target cells.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride in synthetic batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Use pharmacopeial reference standards (e.g., EP/BP impurities) to calibrate retention times and quantify impurities. For example, related pyridine derivatives require reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% trifluoroacetic acid) . Mass spectrometry (LC-MS) can further validate structural integrity by confirming molecular ion peaks (e.g., molecular weight: 366.5 g/mol as per structural analogs) .
Q. How can researchers experimentally determine water solubility when no data is available for this compound?
- Methodological Answer : Use the shake-flask method: dissolve excess compound in deionized water, equilibrate at 25°C for 24 hours, and quantify saturation via gravimetric analysis or UV spectrophotometry. For compounds with limited solubility, consider co-solvent methods (e.g., DMSO/water mixtures) and extrapolate using the Yalkowsky equation. Note that analogs like 5-chloro-2-methylbenzylamine show solubility challenges requiring such approaches .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for pyridine derivatives: use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from moisture. Environmental hazard assessments for similar compounds classify them as "hazardous to water" (WGK 2), requiring dedicated waste segregation and professional disposal .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina. Optimize the ligand structure with DFT calculations (B3LYP/6-31G* basis set) and dock into target protein crystal structures (e.g., PDB entries). Validate predictions with in vitro binding assays (e.g., SPR or fluorescence polarization). Analogous sulfonyl-containing compounds have shown affinity for neurological targets, suggesting similar workflows .
Q. What experimental strategies are suitable for identifying metabolites of this compound in mammalian systems?
- Methodological Answer : Use hepatic microsome assays (rat/human) with NADPH cofactors, followed by LC-HRMS to detect phase I/II metabolites. For phase I oxidation, monitor for sulfone reduction or pyridine ring hydroxylation. Compare fragmentation patterns with reference standards. Environmental fate studies of related compounds emphasize tracking abiotic/biotic transformations .
Q. How should researchers resolve contradictions in stability data between experimental batches?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use DOE (Design of Experiments) to isolate variables like residual solvents or moisture content. For hygroscopic compounds, Karl Fischer titration can quantify water uptake. Contradictions in analogs (e.g., ethylsulfonyl vs. chloropyridine derivatives) often arise from crystallinity differences, requiring XRPD analysis .
Methodological Tables
Key Considerations
- Data Gaps : Physicochemical data (e.g., vapor pressure, partition coefficient) are often unavailable for novel sulfonylpyridines. Predictive tools like EPI Suite or experimental determination are critical .
- Environmental Impact : Follow regulatory frameworks (e.g., REACH) for ecotoxicology studies. Analogous compounds show persistence in aquatic systems, requiring biodegradation assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
